molecular formula C16H16BrClN2O2 B4961792 methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate

methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate

Cat. No.: B4961792
M. Wt: 383.7 g/mol
InChI Key: GPMRPDHENBJQSW-UHFFFAOYSA-N
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Description

Methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate is a complex organic compound characterized by its unique molecular structure, which includes an amino group, bromo and chloro substituents on the phenyl rings, and a glycinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate typically involves multi-step organic reactions. One common approach is the reaction of 2-amino-5-bromobenzaldehyde with 2-chlorobenzylamine in the presence of a reducing agent, such as sodium cyanoborohydride, to form the corresponding imine intermediate. This intermediate is then reacted with glycine methyl ester to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions, such as temperature and pH, is crucial to achieving optimal results. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The bromo and chloro substituents can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.

  • Substitution: Nucleophiles such as sodium iodide (NaI) in acetone.

Major Products Formed:

  • Oxidation: 2-amino-5-bromonitrobenzene.

  • Reduction: 2-amino-5-bromobenzene.

  • Substitution: 2-amino-5-bromo-2'-iodobenzene.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate is studied for its potential biological activities. It may serve as a precursor for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be exploited to design new therapeutic agents targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its ability to undergo various chemical reactions makes it valuable in the manufacturing of diverse chemical compounds.

Mechanism of Action

The mechanism by which methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • Methyl N-[(2-amino-5-bromophenyl)(2-methoxyphenyl)methyl]glycinate

  • Methyl N-[(2-amino-5-bromophenyl)(2-fluorophenyl)methyl]glycinate

  • Methyl N-[(2-amino-5-bromophenyl)(2-nitrophenyl)methyl]glycinate

Uniqueness: Methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate stands out due to its specific combination of bromo and chloro substituents on the phenyl rings, which can influence its reactivity and biological activity. This unique structure may offer advantages in certain applications compared to similar compounds.

Properties

IUPAC Name

methyl 2-[[(2-amino-5-bromophenyl)-(2-chlorophenyl)methyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClN2O2/c1-22-15(21)9-20-16(11-4-2-3-5-13(11)18)12-8-10(17)6-7-14(12)19/h2-8,16,20H,9,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMRPDHENBJQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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